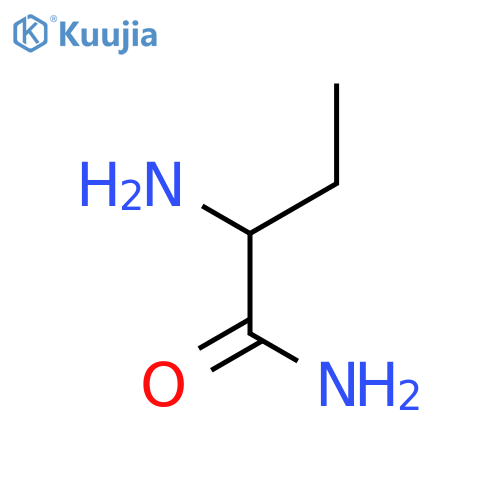Cas no 7324-11-0 (L-2-Aminobutanamide)

L-2-Aminobutanamide structure
商品名:L-2-Aminobutanamide
L-2-Aminobutanamide 化学的及び物理的性質
名前と識別子
-
- L-2-Aminobutanamide
- (S)-2-Aminobutanamide
- (S)-2-Aminobutyramide
- L-2-Amino-n-butanamide
- H-Abu-NH?
- H-Abu-NH2
- (2S)-2-aminobutyramide
- (S)-2-amino-6-diazo-5-oxo-hexanoic acid
- (S)-2-Amino-6-diazo-5-oxo-hexansaeure
- (S)-2-amino-butanamide
- 6-diazo-5-oxo-l-norleucin
- 6-DIAZO-5-OXO-NORLEUCINE
- diazo-oxo-norleucine
- DON
- don(pharmaceutical)
- H-6-DIAZO-5-OXO-NLE-OH
- H-L-Don-OH
- H-NLE(6-DIAZO-5-OXO)-OH
- L-2-Amino-butyramid
- L-DON
- Butanamide, 2-amino-, (2S)-
- AKOS006274147
- (2S)-2-aminobutanamide
- (S)-2-Aminobutyramid
- L-alpha-Aminobutyramide
- SCHEMBL428684
- XKV
- UNII-1LY48BJG06
- 7324-11-0
- (2S)-2-aminobutyramide, AldrichCPR
- 1LY48BJG06
- I10243
- 2-Aminobutanamide, (S)-
- HNNJFUDLLWOVKZ-VKHMYHEASA-N
- LEVETIRACETAM IMPURITY G [EP IMPURITY]
- A808032
- MFCD00136552
- A9464
- DTXSID40426720
- Levetiracetam impurity G [EP]
- L-2-Aminobutanamide;(S)-2-Aminobutanamide
- L-Butyrinamide
- AS-49437
- EN300-862086
- 143164-46-9
- L-alpha-Aminobutyric acid amide
- (2R)-2-aminobutanamide
- H-Abu-NH
- DB-005004
- (S)-2-Aminobutanamide;(S)-2-Aminobutyramide
- FA61400
-
- MDL: MFCD00136565
- インチ: 1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)
- InChIKey: HNNJFUDLLWOVKZ-VKHMYHEASA-N
- ほほえんだ: CC[C@H](N)C(N)=O
計算された属性
- せいみつぶんしりょう: 102.07900
- どういたいしつりょう: 102.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 72.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 密度みつど: 1.027
- ゆうかいてん: NA
- ふってん: 246 ºC
- フラッシュポイント: 102 ºC
- PSA: 69.11000
- LogP: 0.60960
L-2-Aminobutanamide セキュリティ情報
- 危害声明: CAUTION: May irritate eyes, skin
- セキュリティの説明: CAUT
- ちょぞうじょうけん:(BD135746)
L-2-Aminobutanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB310790-5 g |
(2S)-2-Aminobutyramide, 95%; . |
7324-11-0 | 95% | 5g |
€180.20 | 2023-04-26 | |
| eNovation Chemicals LLC | D127494-500g |
L-A-AMINOBUTANAMIDE.HCL |
7324-11-0 | 99% | 500g |
$215 | 2024-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S927721-1g |
(S)-2-Aminobutanamide |
7324-11-0 | 97% | 1g |
¥139.50 | 2022-09-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1081773-25g |
L-α-aminobutyramide |
7324-11-0 | 98% | 25g |
¥2288.00 | 2024-07-28 | |
| Chemenu | CM279754-5g |
(S)-2-Aminobutanamide |
7324-11-0 | 95% | 5g |
$*** | 2023-05-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB021-5g |
L-2-Aminobutanamide |
7324-11-0 | 97+% | 5g |
576.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB021-20g |
L-2-Aminobutanamide |
7324-11-0 | 97+% | 20g |
2018.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | D127494-300g |
L-A-AMINOBUTANAMIDE.HCL |
7324-11-0 | 99% | 300g |
$195 | 2024-08-03 | |
| Enamine | EN300-862086-10.0g |
(2S)-2-aminobutanamide |
7324-11-0 | 95.0% | 10.0g |
$34.0 | 2025-03-21 | |
| Enamine | EN300-862086-0.5g |
(2S)-2-aminobutanamide |
7324-11-0 | 95.0% | 0.5g |
$27.0 | 2025-03-21 |
L-2-Aminobutanamide サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:7324-11-0)L-2-Aminobutanamide
注文番号:1619469
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 17:43
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:7324-11-0)L-2-氨基丁酰胺
注文番号:LE1619469
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:29
価格 ($):discuss personally
L-2-Aminobutanamide 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
7324-11-0 (L-2-Aminobutanamide) 関連製品
- 53726-14-0(2-Aminobutyramide)
- 143164-46-9((2s)-2-aminobutyramide)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7324-11-0)L-2-Aminobutanamide

清らかである:99%
はかる:25g
価格 ($):221.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:7324-11-0)L-2-Aminobutanamide

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ








